2,4-Dioxocyclohexyl acetate
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Overview
Description
2,4-Dioxocyclohexyl acetate is an organic compound with the molecular formula C8H10O4 It is a derivative of cyclohexane, featuring two ketone groups at the 2 and 4 positions and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxocyclohexyl acetate typically involves the reaction of cyclohexane-1,3-dione with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction proceeds as follows: [ \text{Cyclohexane-1,3-dione} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve energy efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dioxocyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
2,4-Dioxocyclohexyl acetate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and β-enaminoesters.
Biology: The compound is explored for its potential in imaging protein sulfenylation in mitochondria.
Medicine: Research is ongoing to investigate its potential as a building block for drug development.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2,4-Dioxocyclohexyl acetate involves its interaction with specific molecular targets. In biological systems, it can act as a probe for imaging protein sulfenylation, where it reacts with sulfenic acids to form stable adducts . This interaction helps in studying oxidative stress and related cellular processes.
Comparison with Similar Compounds
Cyclohexane-1,3-dione: A precursor in the synthesis of 2,4-Dioxocyclohexyl acetate.
Ethyl 3-(2,4-dioxocyclohexyl)propanoate: Another derivative used in the synthesis of β-enaminoesters.
Uniqueness: this compound is unique due to its dual ketone and acetate functionalities, which provide versatility in chemical reactions and applications. Its ability to act as a probe for imaging protein sulfenylation sets it apart from other similar compounds.
Properties
Molecular Formula |
C8H10O4 |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
(2,4-dioxocyclohexyl) acetate |
InChI |
InChI=1S/C8H10O4/c1-5(9)12-8-3-2-6(10)4-7(8)11/h8H,2-4H2,1H3 |
InChI Key |
VEFYQOOBOFRAIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(=O)CC1=O |
Origin of Product |
United States |
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